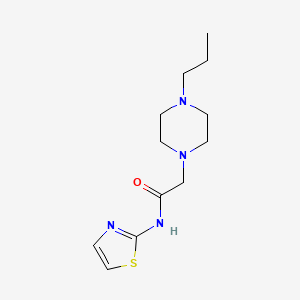![molecular formula C21H18N4O B5293574 N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide](/img/structure/B5293574.png)
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide, also known as compound 14, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. This compound has been extensively studied in the field of oncology, as it has shown promising results in inhibiting the growth of cancer cells. In
Mécanisme D'action
The mechanism of action of N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide involves the inhibition of the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in many cellular processes, including cell proliferation, apoptosis, and DNA repair. Inhibition of CK2 by N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the phosphorylation of AKT and ERK, which are signaling pathways involved in cell proliferation and survival. This N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide has also been shown to induce the expression of the tumor suppressor protein p53, which plays a critical role in regulating cell cycle progression and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide in lab experiments is its specificity for CK2. This N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide has been shown to selectively inhibit CK2 without affecting other kinases. However, one limitation of using this N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide in lab experiments is its low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for research on N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide. One direction is to explore its potential as a therapeutic agent for cancer. This N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide has shown promising results in inhibiting the growth of cancer cells, and further studies are needed to determine its efficacy in animal models and clinical trials. Another direction is to explore its potential as a tool for studying CK2 signaling pathways. This N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide can be used to investigate the role of CK2 in various cellular processes and to identify potential targets for drug development. Finally, further studies are needed to improve the solubility and bioavailability of this N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide, which can enhance its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide involves several steps. The first step is the synthesis of 4-amino-2-phenylpyrimidine, which is then reacted with 2-bromoacetophenone to form 4-(2-oxopropyl)-2-phenylpyrimidine. This intermediate N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide is then reacted with 4-chloro-1H-imidazole to form N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide.
Applications De Recherche Scientifique
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide has been extensively studied in the field of oncology. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Specifically, it has been shown to inhibit the growth of breast cancer cells, lung cancer cells, and leukemia cells. This N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide has also shown potential in inhibiting the growth of cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy.
Propriétés
IUPAC Name |
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c26-20(12-7-16-5-2-1-3-6-16)23-18-10-8-17(9-11-18)19-15-25-14-4-13-22-21(25)24-19/h1-6,8-11,13-15H,7,12H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZAXQMABSFJHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C3=CN4C=CC=NC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-chloro-2,4-dimethoxyphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5293500.png)
![2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5293522.png)
![2-[4-(ethylsulfonyl)piperazin-1-yl]-4-(3,3,3-trifluoropropyl)pyrimidine](/img/structure/B5293530.png)
![ethyl 2-{[1-(4-biphenylyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5293536.png)
![ethyl 2-(5-bromo-2-methoxybenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5293544.png)
![N-cycloheptyl-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5293548.png)
![1-(2-ethoxyphenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5293553.png)
![3-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-6-ethyl-1,5-dimethylpyridin-2(1H)-one](/img/structure/B5293558.png)
![N-{[1-(5-fluoro-2-methoxybenzyl)pyrrolidin-3-yl]methyl}-3-methylbut-2-enamide](/img/structure/B5293559.png)
![N-[(1R*,2S*)-2-(methoxymethyl)cyclopentyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5293565.png)
![N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}cyclohexanecarboxamide](/img/structure/B5293567.png)

